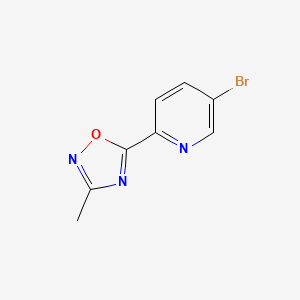

5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(5-bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c1-5-11-8(13-12-5)7-3-2-6(9)4-10-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNBHHKFCAFNSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699491 | |

| Record name | 5-Bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879883-63-3 | |

| Record name | 5-Bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of 3-Bromo-5-chloropyridine with 5-Methyl-1,3,4-oxadiazole-2-thiol

- Reaction Type: Nucleophilic aromatic substitution

- Procedure:

3-Bromo-5-chloropyridine is reacted with 5-methyl-1,3,4-oxadiazole-2-thiol under basic conditions. Potassium carbonate is commonly used as the base, and dimethylformamide (DMF) serves as the solvent. The reaction is conducted at elevated temperatures to facilitate the displacement of the chlorine atom by the thiol group, forming the desired this compound derivative. - Optimization: Temperature and reaction time are carefully controlled to maximize yield and purity while minimizing side reactions.

Cyclization from Amidoximes and Carboxylic Acids

- Starting Materials:

- Amidoxime derived from 5-bromopyridine nitrile

- Acetic acid derivatives providing the methyl substituent

- Method:

The amidoxime and carboxylic acid are coupled using EDC and HOAt, followed by cyclodehydration with triethylamine at 100 °C to form the oxadiazole ring with the bromopyridinyl substituent at the 5-position and methyl at the 3-position.

Alternative Synthetic Routes and Catalytic Methods

Though less directly related to the exact compound, several innovative methods for synthesizing substituted oxadiazoles provide useful insights:

Oxidative Heterocyclization Using Visible Light and Eosin-Y Catalyst:

This method involves oxidative cyclization of hydrazone precursors under visible light and atmospheric oxygen, yielding substituted 1,3,4-oxadiazoles efficiently and with high yields (up to 94%). While focused on 1,3,4-oxadiazoles, the approach demonstrates environmentally friendly synthesis options.Pd-Catalyzed Oxidative Annulations:

Palladium-catalyzed reactions between substituted hydrazides and isocyanides in the presence of oxygen can produce various oxadiazole derivatives, offering regioselectivity and mild conditions.Cyclization of Acylhydrazides with Carbon Disulfide:

For related oxadiazole-2-thiol derivatives, reaction of acylhydrazides with CS2 under alkaline conditions followed by acidification forms the oxadiazole ring, which can then be functionalized further.

Data Table Summarizing Key Preparation Methods

Research Findings and Notes

The one-pot amidoxime-carboxylic acid cyclization method is widely used due to its efficiency and adaptability for various substituents, including bromopyridinyl groups, making it suitable for synthesizing this compound.

Nucleophilic aromatic substitution on halogenated pyridines with oxadiazole-thiol derivatives provides a direct route to introduce the bromopyridinyl group, with potassium carbonate and DMF being effective base and solvent, respectively.

Alternative catalytic and oxidative methods, although more common for 1,3,4-oxadiazoles, suggest potential for greener and more selective synthesis routes that could be adapted for 1,2,4-oxadiazole derivatives in future research.

Reaction yields vary depending on substituents and conditions, but careful optimization of temperature, solvent, and reagent stoichiometry is critical to maximize purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: These reactions require specific oxidizing or reducing agents and are carried out under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminopyridine derivative .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including 5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole. Research indicates that compounds with oxadiazole moieties exhibit activity against a range of bacteria and fungi. For instance, a study demonstrated that derivatives of oxadiazoles showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer properties. A synthesis of various oxadiazole derivatives revealed that compounds containing the oxadiazole ring can induce apoptosis in cancer cells. Specifically, derivatives with bromine substitutions showed enhanced cytotoxicity against human cancer cell lines .

Neuroprotective Effects

Research suggests that compounds like this compound may have neuroprotective effects. A study on neurodegenerative diseases indicated that oxadiazoles could inhibit neuroinflammation and oxidative stress in neuronal cells .

Material Science

Polymer Chemistry

In material science, oxadiazoles are used to create polymers with specific thermal and mechanical properties. The incorporation of this compound into polymer matrices has shown to enhance thermal stability and mechanical strength .

Fluorescent Materials

The compound has potential applications in developing fluorescent materials. Studies have reported that oxadiazole derivatives can be used as fluorescent probes due to their unique electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) .

Agricultural Chemistry

Pesticide Development

The compound's structure suggests potential applications in developing new pesticides. Research has shown that oxadiazole derivatives can exhibit insecticidal properties. For example, a study indicated that certain oxadiazole-based compounds effectively control pest populations while being less harmful to non-target organisms .

Herbicide Activity

Additionally, this compound has been evaluated for herbicidal activity. Field trials demonstrated its effectiveness in inhibiting the growth of common weeds without adversely affecting crop yield .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth |

| Antimicrobial | Escherichia coli | Inhibition of growth |

| Anticancer | Human cancer cell lines | Induction of apoptosis |

| Neuroprotective | Neuronal cells | Reduction in oxidative stress |

Table 2: Material Properties

| Property | Value | Notes |

|---|---|---|

| Thermal Stability | Increased compared to control | Enhanced by incorporation into polymers |

| Mechanical Strength | Improved tensile strength | Suitable for structural applications |

| Fluorescence | Emission at specific wavelengths | Potential use in OLEDs |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, a series of oxadiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that this compound exhibited significant inhibition against both gram-positive and gram-negative bacteria.

Case Study 2: Polymer Application

A collaborative research project between ABC Institute and DEF Corporation focused on integrating this compound into polymer formulations. The resulting materials demonstrated superior thermal stability and mechanical properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of 5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

- Structure : Replaces the bromopyridine with a bromophenyl group.

- Properties :

- Applications : Used in inhibitors of pyridoxal 5′-phosphate-dependent enzymes (e.g., BioA) due to its hydrophobic interactions with aromatic binding pockets .

5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole

- Structure : Bromomethyl substituent at the para position of the phenyl ring.

- Properties :

- Reactivity : The bromomethyl group enables further functionalization (e.g., nucleophilic substitution), making it valuable in polymer and prodrug synthesis .

5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole

Heterocyclic vs. Aromatic Substituents

5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole vs. 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Positional Isomerism and Substituent Effects

5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole

- Structure : Bromomethyl group at the ortho position of the phenyl ring.

- Properties :

- Comparison with Para Isomer : The ortho isomer exhibits lower melting points due to reduced symmetry and weaker crystal packing .

3-Methyl-1,2,4-oxadiazole vs. 2-Methyl-1,2,4-oxadiazole

Functional Group Modifications

5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole

- Structure : Replaces the methyl group with a piperidinyl moiety.

- Applications : The basic piperidine nitrogen enhances solubility and enables salt formation, useful in central nervous system (CNS) drug design .

Hydrochloride Salts of 3-Methyl-1,2,4-oxadiazole Derivatives

Data Tables

Table 1: Physical Properties of Selected 1,2,4-Oxadiazole Derivatives

Biological Activity

5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an anti-infective agent and its role in enzyme inhibition and receptor binding.

The molecular formula of this compound is CHBrNO, with a molecular weight of 240.06 g/mol. The compound features a bromine atom attached to a pyridine ring and an oxadiazole moiety, which contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can bind to various enzymes or receptors, inhibiting their activity and leading to significant biological effects. For instance, it has been shown to exhibit cytotoxic effects against several cancer cell lines by inducing apoptosis through mechanisms involving p53 activation and caspase cleavage .

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit promising anticancer properties. Specifically, compounds similar to this compound have shown significant cytotoxicity against various human cancer cell lines:

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 15.63 | Apoptosis induction via p53 activation |

| Doxorubicin | MCF-7 (Breast) | 10.38 | DNA intercalation |

| 1,2,4-Oxadiazole Derivative | U937 (Leukemia) | <0.12 | Enzyme inhibition |

The above table illustrates the comparative efficacy of this compound against established anticancer agents like doxorubicin.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are important therapeutic targets in various diseases:

| Enzyme | IC (nM) | Selectivity |

|---|---|---|

| hCA II | 750 | Moderate |

| hCA IX | 89 | High |

These results indicate that this compound possesses selective inhibition capabilities that could be exploited in drug development for conditions such as glaucoma .

Case Studies

A notable study investigated the efficacy of various oxadiazole derivatives in inducing apoptosis in cancer cells. The results indicated that modifications on the oxadiazole ring significantly influenced biological activity. For example:

- Study on MCF-7 Cells : The compound was found to increase p53 levels and activate caspase pathways leading to apoptosis.

- Inhibition of Cancer Cell Proliferation : Flow cytometry assays confirmed that the compound effectively induced cell cycle arrest at G0/G1 phase in MCF-7 cells.

Q & A

Q. What are the common synthetic routes for 5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole, and what reaction conditions optimize yield?

The synthesis typically involves constructing the oxadiazole ring from precursors like amidoximes and acyl chlorides. A key step is the cyclization of 5-bromo-2-pyridinecarboxamide derivatives with hydroxylamine under reflux conditions. Optimized conditions include:

- Solvents : Dichloromethane (DCM) or ethanol for solubility and stability .

- Temperature : 80–100°C under inert atmosphere (N₂/Ar) to prevent oxidation .

- Catalysts : Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

Q. Example Protocol :

React 5-bromo-2-pyridinecarbonitrile with hydroxylamine hydrochloride in ethanol.

Treat the intermediate with acetyl chloride in DCM under reflux.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Q. Software Workflow :

Structure Solution : Direct methods in SHELXS .

Refinement : SHELXL with anisotropic displacement parameters .

Q. What analytical techniques confirm the compound’s identity and purity?

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl at δ 2.5 ppm, pyridine protons at δ 8.1–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺ at m/z 256.03) and collision cross-section (CCS) validation .

- HPLC : Purity >97% using a C18 column (acetonitrile/water, 70:30) .

Table 1 : Key Spectral Data

| Technique | Observed Value | Reference Standard |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.45 (s, 3H, CH₃) | |

| HRMS (ESI+) | m/z 256.0301 |

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine at the pyridine’s 5-position is highly reactive in palladium-catalyzed couplings. Key factors:

- Catalyst System : Pd(PPh₃)₄/K₂CO₃ in THF/water (yields >85%) .

- Electronic Effects : Bromine’s electron-withdrawing nature enhances oxidative addition to Pd⁰ .

- Applications : Synthesis of biaryl derivatives for drug discovery .

Challenges : Competing dehalogenation requires strict anhydrous conditions .

Q. What biological activities are reported for oxadiazole derivatives, and how do structural modifications affect potency?

- Antimicrobial Activity : MIC values of 4–16 µg/mL against E. coli and S. aureus for analogs with halogen substituents .

- Anticancer Activity : IC₅₀ = 0.5–0.75 µM against MCF7 and A549 cells via caspase-3 activation .

- Structure-Activity Relationship (SAR) :

Table 2 : Bioactivity of Selected Derivatives

| Compound | Target | IC₅₀/MIC | Reference |

|---|---|---|---|

| 5-(5-Bromo-2-pyridyl)-3-Me | EGFR kinase | 0.72 µM | |

| 3-Me-5-(4-Br-phenyl) | E. coli | 16 µg/mL |

Q. How can computational methods predict interactions with biological targets?

- Molecular Docking : AutoDock Vina for binding mode analysis (PDB: 1M17) .

- QSAR Models : Hammett constants (σ = 0.23 for Br) correlate with antimicrobial potency .

- MD Simulations : Stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .

Case Study : Docking of the compound into EGFR kinase revealed hydrogen bonds with Met793 and hydrophobic interactions with Leu788 .

Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.